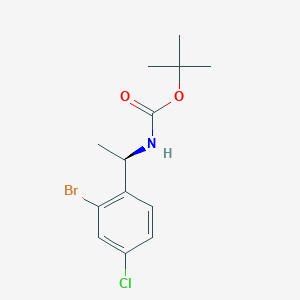

(R)-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate

Description

(R)-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate (CAS: 1799438-97-3) is a chiral carbamate derivative with the molecular formula C₁₃H₁₇BrClNO₂ and a molecular weight of 334.64 g/mol . Its structure comprises a tert-butyl carbamate group attached to an ethyl chain bearing a 2-bromo-4-chlorophenyl aromatic ring. The (R) -stereochemistry at the ethyl carbon is critical for applications in stereoselective synthesis, particularly in pharmaceutical intermediates and bioactive molecule development .

It is stored at room temperature in moisture-sealed containers due to its sensitivity to hydrolysis .

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNRMISRZVQOTB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate typically involves the reaction of ®-1-(2-bromo-4-chlorophenyl)ethanol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and real-time monitoring can help maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride are common methods.

Major Products Formed

Substitution Reactions: Products include substituted carbamates with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

Reduction Reactions: Products include amines or other reduced forms of the original compound.

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Case Study: Synthesis of Bioisosteres

A study highlighted the use of this compound in synthesizing bioisosteres, which are critical in drug design for optimizing pharmacological properties. The compound's ability to act as a carbamate moiety facilitates the introduction of various functional groups that can enhance biological activity while maintaining structural integrity .

Chiral Synthesis

As a chiral reagent, this compound is valuable in asymmetric synthesis. It can be employed to produce other chiral compounds, which are essential in creating enantiomerically pure drugs.

Example Application

In a recent synthesis protocol, this compound was used to generate chiral amines through nucleophilic substitution reactions. The resulting products exhibited significant biological activity, demonstrating the utility of this carbamate in generating complex molecular architectures .

Potential Therapeutic Uses

While currently labeled for research use only and not for therapeutic applications, the compound's structural characteristics suggest potential uses in developing treatments for various conditions.

Anticancer Agents

Research indicates that compounds similar to this compound may exhibit anticancer properties due to their ability to inhibit specific cellular pathways involved in tumor growth. This opens avenues for further exploration into its derivatives as potential anticancer agents .

Neurological Disorders

Given its structural similarity to known neuroactive compounds, there is potential for this compound to be investigated for its effects on neurological disorders. The ability to modify its structure could lead to new treatments targeting neurodegenerative diseases .

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

(S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate (CAS: N/A):

- Key Difference : Methoxy group at position 2 and bromine at position 5 on the phenyl ring.

- Impact : The electron-donating methoxy group alters electronic properties, reducing electrophilic reactivity compared to the chloro-substituted target compound .

- Applications : Likely used in less electrophilic coupling reactions.

- (S)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate (CAS: N/A): Key Difference: Bromine at position 3 instead of 2-bromo-4-chloro substitution. Impact: The absence of a chloro group reduces steric hindrance and may enhance solubility in nonpolar solvents .

- (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (CAS: 578729-21-2): Key Difference: Single bromine at position 4 (similarity score: 0.96 to the target compound).

Heterocyclic Analogues

- (R)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate (CAS: 915375-35-8):

Physicochemical and Commercial Comparison

Table 1: Comparative Data of Selected Carbamates

*Note: Availability varies; CymitQuimica lists the target compound as discontinued, while LEAP CHEM CO., LTD. maintains supply .

Biological Activity

(R)-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate, with the CAS number 1799438-97-3, is a chiral organic compound that has garnered interest in various fields, particularly medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17BrClNO2. The compound features a tert-butyl group, a carbamate functional group, and a substituted aromatic ring containing bromine and chlorine atoms. Its chiral nature allows for specific interactions with biological targets, which is critical for its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of (R)-1-(2-bromo-4-chlorophenyl)ethanol with tert-butyl isocyanate. This reaction is often facilitated by a base such as triethylamine under controlled conditions to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its chiral structure enables selective binding to these targets, potentially modulating their activity. This selectivity can lead to various biological effects, which are crucial for drug development .

Case Studies and Research Findings

- Antimicrobial Activity : Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown selective activity against Chlamydia species, suggesting potential use in developing targeted therapies against bacterial infections .

- Cancer Research : The compound's structural features may contribute to its efficacy in cancer treatment. Research has demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC). These findings highlight the potential for this compound as a lead compound in anticancer drug development .

- Enzyme Inhibition : The interaction of this compound with specific enzymes has been explored, revealing that it can serve as a competitive inhibitor in certain biochemical pathways. This characteristic is particularly beneficial in designing drugs that target enzyme activity associated with disease states .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Selective against Chlamydia; inhibits TNBC cell proliferation |

| tert-Butyl carbamate | Similar structure without halogens | Limited biological data | General use in organic synthesis |

| Benzyl carbamate | Aromatic ring without halogens | Lower selectivity in enzyme inhibition | Used in medicinal chemistry |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate, and how can reaction conditions be optimized?

- Methodology :

- Stepwise Carbamate Formation : React 2-bromo-4-chlorophenethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF. Monitor progress via TLC or LCMS to ensure complete Boc protection .

- Stereochemical Control : Use chiral catalysts or chiral auxiliary agents to ensure retention of the (R)-configuration. Enantioselective synthesis methods, such as those described for structurally similar carbamates, may involve palladium-catalyzed coupling or asymmetric hydrogenation .

- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (0–25°C) to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm the tert-butyl group (δ ~1.3–1.4 ppm for C(CH₃)₃), bromo/chloro-substituted aromatic protons, and carbamate NH signals (δ ~5–6 ppm, broad). Compare with literature data for analogous carbamates .

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to verify enantiomeric excess (>98% for pharmaceutical-grade intermediates) .

- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~389–391 for C₁₃H₁₆BrClNO₂⁺) and monitor degradation products during stability studies .

Q. What precautions are necessary for safe handling and storage?

- Handling : Work in a fume hood with nitrile gloves and lab coats. Avoid inhalation of dust; use N95 masks if handling powders.

- Storage : Store in airtight containers under refrigeration (2–8°C) to prevent hydrolysis of the carbamate group. Desiccate to avoid moisture-induced degradation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., tert-butyl group cleavage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

- Root Cause Analysis :

- Kinetic vs. Thermodynamic Control : At larger scales, prolonged reaction times may favor side reactions (e.g., dehalogenation of the bromo group). Use in situ IR or PAT (Process Analytical Technology) to monitor intermediates .

- Solvent Effects : Switch from THF to DMF to enhance solubility of intermediates. For example, a 15% yield increase was reported for similar carbamates when DMF replaced THF .

- Catalyst Loading : Optimize palladium catalyst concentrations (0.5–2 mol%) to balance cost and efficiency in cross-coupling steps .

Q. What strategies are effective for resolving stereochemical ambiguities in analogs of this compound?

- Advanced Techniques :

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to confirm absolute configuration .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to validate stereochemistry in absence of crystallographic data .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to dynamically invert undesired stereoisomers during synthesis .

Q. How can computational methods predict the reactivity of this carbamate in medicinal chemistry applications?

- In Silico Workflow :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the carbamate C–O bond to assess hydrolytic stability. Compare with in vitro half-life data .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide structural modifications. For example, MD studies on similar compounds revealed improved binding affinity with fluorinated substituents .

- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP ~3.5) and metabolic liability (CYP450 interactions) .

Q. What are the challenges in analyzing degradation products under forced stress conditions?

- Method Development :

- Forced Degradation Studies : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), and thermal stress (60°C). Identify products via HRMS and 2D-NMR .

- LC-MS/MS Quantification : Develop a validated method to detect trace impurities (e.g., tert-butyl alcohol from Boc deprotection) at <0.1% levels .

- Mechanistic Insights : Correlate degradation pathways (e.g., SNAr displacement of bromine) with molecular electrostatic potential (MEP) maps from DFT .

Methodological Notes

- Synthesis References : Patent EP 3 890 234 A1 (2021) details Boc protection strategies for halogenated aryl ethylamines .

- Analytical Validation : Pharmaceuticals (2022) provides protocols for carbamate characterization using hyphenated techniques .

- Safety Data : Combi-Blocks SDS (2023) emphasizes refrigeration and desiccation for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.